Piperidine NH Acidity: pKa Comparison with Ring-Hydroxylated Analog
The alpha-hydroxy ester group exerts a significant electron-withdrawing effect, making the piperidine nitrogen of Methyl 2-hydroxy-2-(piperidin-4-yl)acetate more acidic than that of an analog where the hydroxyl is located directly on the piperidine ring. This influences its charge state at physiological pH, a critical determinant of membrane permeability and target binding. The target compound's predicted pKa is 12.47 [1], compared to a predicted pKa of 13.65 for Methyl 2-(4-hydroxypiperidin-4-yl)acetate (CAS 936211-79-9) , representing a significant shift in ionization propensity.
Lower pKa may reduce physiological protonation, altering permeability context
Predicted values; review in assay buffer
| Evidence Dimension | Basicity (pKa) of Piperidine Nitrogen |
|---|---|
| Target Compound Data | pKa = 12.47 |
| Comparator Or Baseline | Methyl 2-(4-hydroxypiperidin-4-yl)acetate (CAS 936211-79-9); pKa = 13.65 |
| Quantified Difference | ΔpKa = -1.18 (Target is more acidic) |
| Conditions | Predicted values from ACD/Labs model at 25°C |
Why This Matters
A lower pKa predicts a lower degree of protonation at physiological pH, potentially improving passive membrane permeability and altering the compound's pharmacokinetic profile relative to the comparator.
- [1] Chembase.cn. Methyl 2-hydroxy-2-(piperidin-4-yl)acetate: Chemical Properties. Acid pKa: 12.471635. View Source
